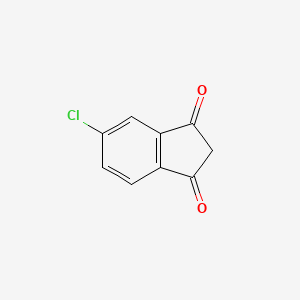
5-Chloro-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1H-indene-1,3(2H)-dione: is a chemical compound with the molecular formula C9H5ClO2 It is a derivative of indene, a bicyclic hydrocarbon, and features a chlorine atom at the 5-position and two keto groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-indene-1,3(2H)-dione typically involves the chlorination of indene derivatives followed by oxidation. One common method involves the reaction of 5-chloroindene with an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions to introduce the keto groups at the 1 and 3 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 5-chloro-1H-indene-1,3-dicarboxylic acid.
Reduction: Formation of 5-chloro-1H-indene-1,3-diol.
Substitution: Formation of 5-substituted indene derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-1H-indene-1,3(2H)-dione is used as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential biological activities. These compounds may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of 5-Chloro-1H-indene-1,3(2H)-dione and its derivatives depends on their specific biological targets. For example, in medicinal applications, these compounds may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
5-Chloro-1H-indene: Lacks the keto groups at the 1 and 3 positions.
1H-Indene-1,3(2H)-dione: Lacks the chlorine atom at the 5-position.
5-Bromo-1H-indene-1,3(2H)-dione: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 5-Chloro-1H-indene-1,3(2H)-dione is unique due to the presence of both the chlorine atom and the keto groups, which confer distinct reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications that are not possible with the similar compounds listed above .
Properties
Molecular Formula |
C9H5ClO2 |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
5-chloroindene-1,3-dione |
InChI |
InChI=1S/C9H5ClO2/c10-5-1-2-6-7(3-5)9(12)4-8(6)11/h1-3H,4H2 |
InChI Key |
LFHYFZPSJVTJDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C1=O)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




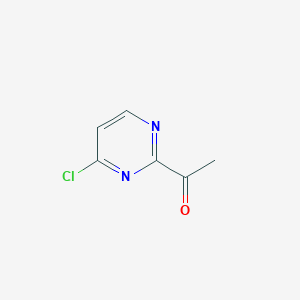
![3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13028987.png)
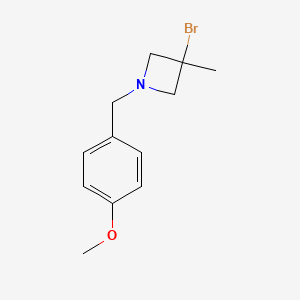
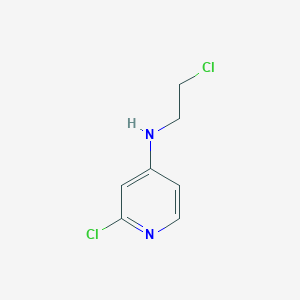
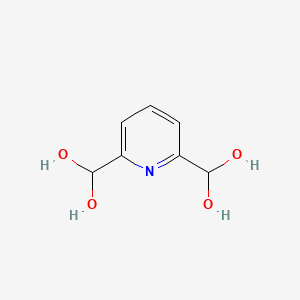
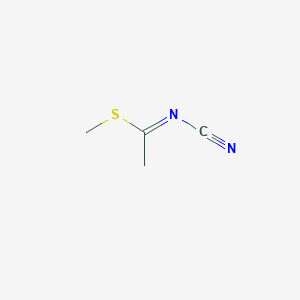
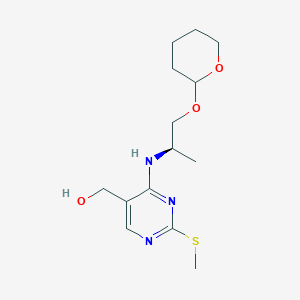
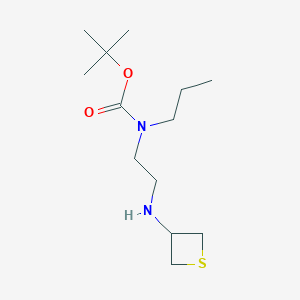
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13029028.png)
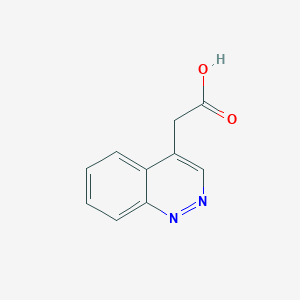
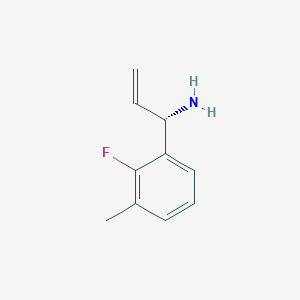
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
